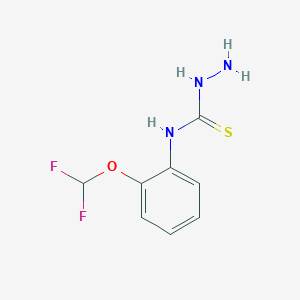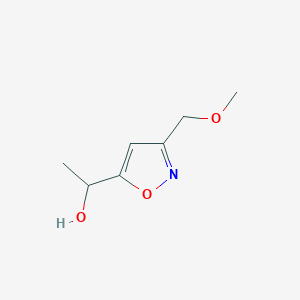
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol typically involves the cyclization of α,β-acetylenic oximes or the reaction of hydroxylamine with β-diketones or their synthetic equivalents . One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
化学反应分析
Types of Reactions
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents like hydrogen gas, and catalysts like AuCl3 and CuCl . Reaction conditions vary depending on the desired product but often involve moderate temperatures and pressures .
Major Products
Major products formed from these reactions include substituted isoxazoles, oximes, and amines .
科学研究应用
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol include other isoxazole derivatives, such as:
- 3,5-disubstituted isoxazoles
- 4,5-disubstituted isoxazoles
- Isoxazole-3-carboxylic acids
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its methoxymethyl and ethanol groups contribute to its solubility, reactivity, and potential biological activities .
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3,5,9H,4H2,1-2H3 |
InChI 键 |
QKYGUBNPFHSCNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=NO1)COC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


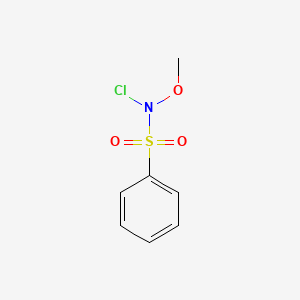
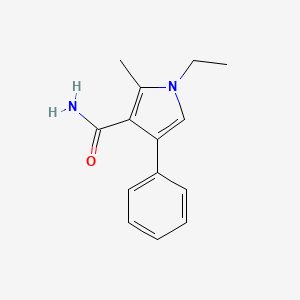
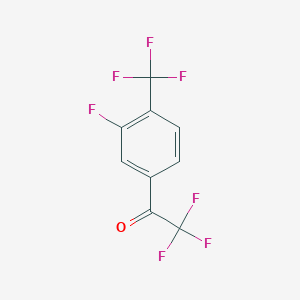
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
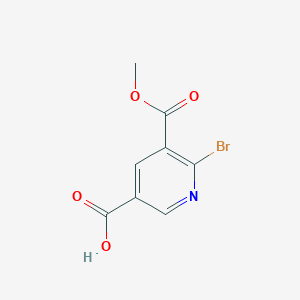
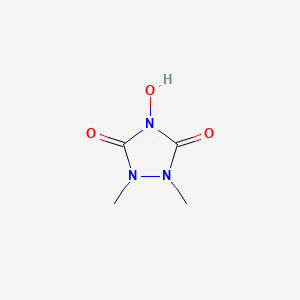
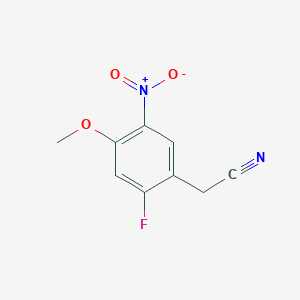
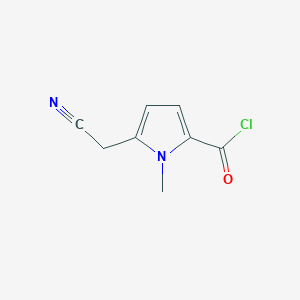
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)

![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
